2-Butoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Butoxybenzaldehyde and its derivatives can involve various chemical pathways, including palladium-catalyzed C-H activation and ortho-bromination of substituted benzaldoximes. For example, a selective ortho-bromination process has been developed, utilizing palladium-catalyzed C-H activation as a key step, leading to the synthesis of substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011). Such methodologies highlight the versatility and efficiency of modern synthetic routes in producing 2-Butoxybenzaldehyde and its analogs.
Molecular Structure Analysis
The molecular structure of 2-Butoxybenzaldehyde is crucial for understanding its reactivity and properties. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are often employed to elucidate the structure of this compound and its derivatives. For instance, the structure of newly synthesized compounds can be determined by FT-IR, 1H-NMR, and 13C-NMR, providing insights into their molecular configurations and potential reactivity (Kaya & Çulhaoğlu, 2012).
Chemical Reactions and Properties
2-Butoxybenzaldehyde participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. Reactions such as the cleavage of the aldehyde C-H bond using a rhodium catalyst system to produce 2-alkenoylphenols underline the compound's utility in organic synthesis (Kokubo et al., 1999). These reactions are significant for constructing complex molecular architectures from simpler building blocks.
Physical Properties Analysis
The physical properties of 2-Butoxybenzaldehyde, such as melting point, boiling point, and solubility, are essential for its handling and application in various chemical processes. While specific studies on these properties were not directly found in the current literature search, general practices in analytical and physical chemistry provide the methodologies for determining these characteristics, which are critical for its storage, handling, and application in synthesis.
Chemical Properties Analysis
The chemical properties of 2-Butoxybenzaldehyde, including its reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are of considerable interest. Studies involving the reactivity of similar aldehydes suggest that 2-Butoxybenzaldehyde could engage in a range of chemical transformations, offering pathways to a variety of functionalized products. For example, its reactions with alkynes, alkenes, or allenes under catalytic conditions to form corresponding products highlight the compound's versatility (Kokubo et al., 1999).
Scientific Research Applications
1. Organic Synthesis and Catalysis
- 2-Butoxybenzaldehyde derivatives have been used in organic synthesis, particularly in the palladium-catalyzed bromination of benzaldehydes. This process is crucial for synthesizing substituted 2-bromobenzaldehydes, which are important intermediates in organic synthesis (Dubost et al., 2011).
- Rhodium-catalyzed reactions involving 2-butoxybenzaldehyde-related compounds have been explored for the efficient synthesis of various organic compounds, including 2-aminobenzaldehydes, which are valuable in the development of heterocyclic frameworks (Liu et al., 2018).
2. Material Science and Nanotechnology
- 2-Butoxybenzaldehyde derivatives have been involved in the development of new materials, such as metal chelating polymers. These polymers have potential applications in various fields including catalysis and material science (Kaliyappan et al., 1996).
- The compound has been used in the synthesis of magnetic chitosan nanoparticles, which are effective adsorbents for removing dyes from aqueous solutions. This application is significant in environmental remediation and water purification (Banaei et al., 2018).
3. Analytical Chemistry
- In analytical chemistry, 2-butoxybenzaldehyde-related compounds have been used as actinometers for measuring light absorbance and photochemical properties in various environments. This is important for understanding and measuring photochemical reactions in environmental studies (Galbavy et al., 2010).
4. Pharmaceutical and Biomedical Applications
- 2-Butoxybenzaldehyde derivatives have been investigated for their role in the synthesis of radiopharmaceuticals. These compounds are crucial in developing imaging agents for positron emission tomography, a significant technique in medical diagnostics (Orlovskaja et al., 2016).
- The compound has been studied for its potential as a chemopreventive agent in cancer treatment. Research has explored the cytotoxicity effects of related benzaldehydes on tumor cells, highlighting their potential in developing new cancer therapies (Tseng et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-butoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMCOBJDZVRWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290515 | |
Record name | 2-butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxybenzaldehyde | |
CAS RN |
7091-13-6 | |
Record name | 2-Butoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7091-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007091136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7091-13-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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